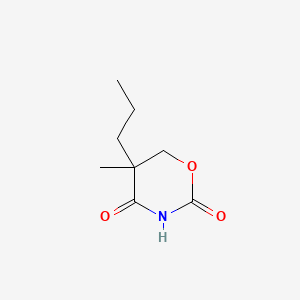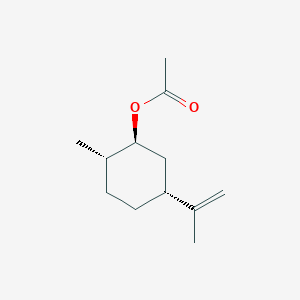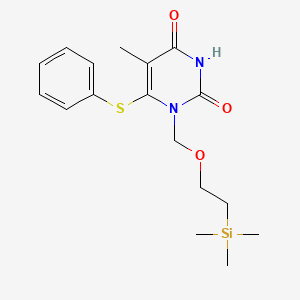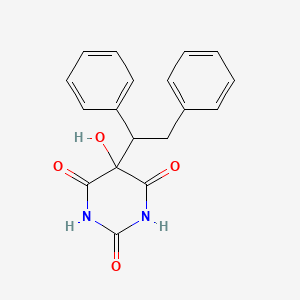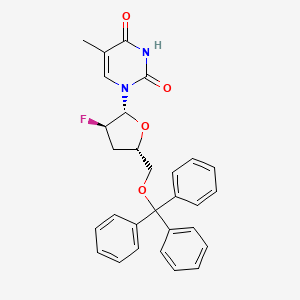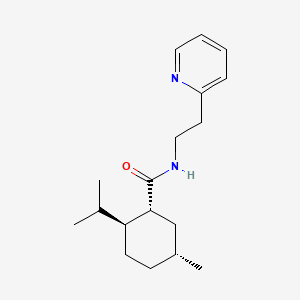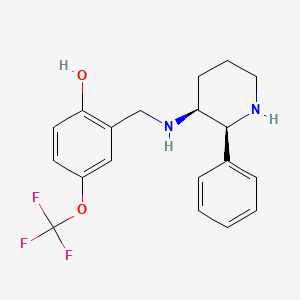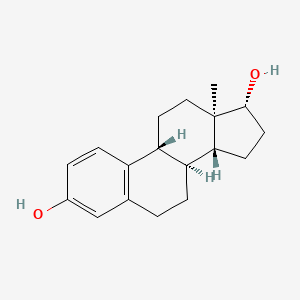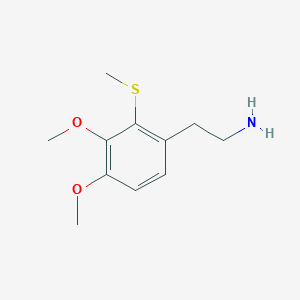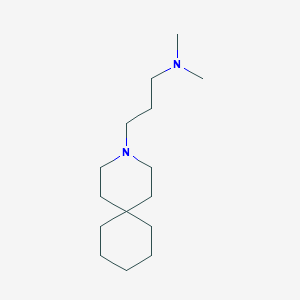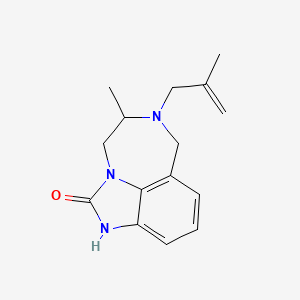
(-)-Kopsanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Kopsanone is a naturally occurring alkaloid found in the Kopsia plant species. It belongs to the class of indole alkaloids, which are known for their diverse biological activities. The compound has garnered significant interest due to its potential therapeutic properties and complex molecular structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Kopsanone involves several steps, starting from simpler indole derivatives. One common synthetic route includes the Pictet-Spengler reaction, which forms the core indole structure. Subsequent steps involve various cyclization and functional group transformations to achieve the final structure. Reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in scaling up the synthesis. advancements in synthetic organic chemistry and biotechnological approaches may offer potential methods for large-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Kopsanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly at the indole nitrogen, can yield a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of (-)-Kopsanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
(-)-Kopsanone is unique among indole alkaloids due to its specific structural features and biological activities. Similar compounds include:
Vinblastine: Another indole alkaloid with anti-cancer properties.
Reserpine: Known for its antihypertensive effects.
Ajmaline: Used as an antiarrhythmic agent.
Compared to these compounds, this compound’s unique structure offers distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
6662-83-5 |
|---|---|
Formule moléculaire |
C20H22N2O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(1R,4R,12R,13S,16R,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-trien-17-one |
InChI |
InChI=1S/C20H22N2O/c23-16-13-10-18-6-3-9-22-11-14(16)20(17(18)22)12-4-1-2-5-15(12)21-19(13,20)8-7-18/h1-2,4-5,13-14,17,21H,3,6-11H2/t13-,14+,17-,18+,19+,20-/m0/s1 |
Clé InChI |
RFDVSXYPLPEIGZ-ZLARMEDBSA-N |
SMILES isomérique |
C1C[C@@]23CC[C@@]45[C@@H](C2)C(=O)[C@@H]6[C@]4([C@H]3N(C1)C6)C7=CC=CC=C7N5 |
SMILES canonique |
C1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6)C7=CC=CC=C7N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


